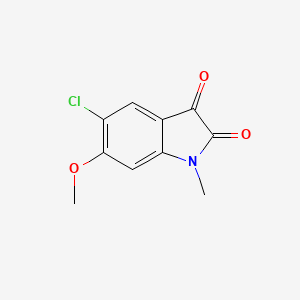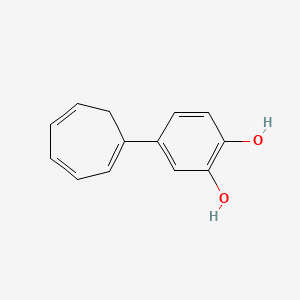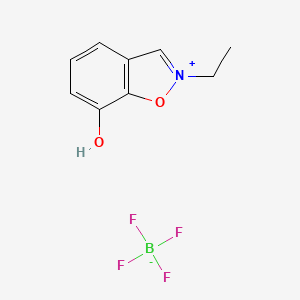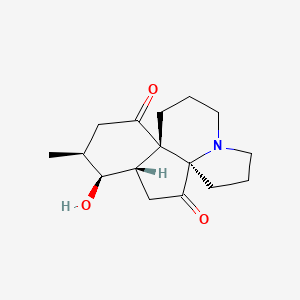
2-Chloro-5-iodoaniline
Overview
Description
2-Chloro-5-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has a molecular weight of 253.47 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-iodoaniline is 1S/C6H5ClIN/c7-5-2-1-4 (8)3-6 (5)9/h1-3H,9H2 . This indicates the positions of the chlorine and iodine atoms on the benzene ring of the aniline molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5-iodoaniline are not detailed in the available sources, it is known that anilines can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-Chloro-5-iodoaniline is a solid at room temperature . It has a molecular weight of 253.47 . The compound’s InChI key is PSXCVXYHPJLMGU-UHFFFAOYSA-N .Scientific Research Applications
Palladium-Catalyzed Carbonylation : 2-Chloro-5-iodoaniline derivatives are used in palladium-catalyzed carbonylation reactions, leading to the formation of compounds like 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. These compounds are significant in synthesizing pharmaceutically relevant molecules and complex organic structures (Ács et al., 2006).
Nephrotoxic Effects Study : In the study of nephrotoxic effects, haloanilines like 2-Chloro-5-iodoaniline are important. They are used to assess the impact of various haloaniline derivatives on kidney function, providing insights into potential risks and mechanisms of toxicity (Hong et al., 2000).
Crystal Structure Analysis : 2-Chloro-5-iodoaniline and its derivatives are used to study the supramolecular structures of compounds. For instance, the comparison of crystal structures of 4-phenoxyanilines with different substituents, including iodo, provides insights into conditional isomorphism and structural differences among related compounds (Dey & Desiraju, 2004).
Antitumor Synthesis : 2-Chloro-5-iodoaniline is used in synthesizing antitumor compounds. It is involved in reactions like Sonogashira couplings leading to compounds that show selective inhibition of cancer cell lines, particularly in colon and renal origins. This has implications in developing new cancer therapies (McCarroll et al., 2007).
Indole Synthesis : It is utilized in the synthesis of 2,5,7-trisubstituted indoles, important structures in medicinal chemistry. Through a combination of Sonogashira cross-coupling and palladium-catalyzed cyclization, 2-Chloro-5-iodoaniline derivatives facilitate the construction of these complex molecules (Cacchi et al., 2015).
Electron Binding Energy Studies : Research involving X-ray photoelectron spectroscopy on iodine compounds, including those related to 2-Chloro-5-iodoaniline, helps understand electron binding energies and the electronic structure of such compounds. This has applications in material science and analytical chemistry (Sherwood, 1976).
Chlorination Method Development : 2-Chloro-5-iodoaniline derivatives are used in developing efficient chlorination methods for nitrogen-containing heterocycles, arenes, dyes, and pharmaceuticals. This has significant implications in industrial-scale chemical synthesis and modification (Wang et al., 2016).
Safety And Hazards
2-Chloro-5-iodoaniline is associated with several hazard statements, including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCVXYHPJLMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653866 | |
| Record name | 2-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodoaniline | |
CAS RN |
16604-98-1 | |
| Record name | 2-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)



![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)


![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)